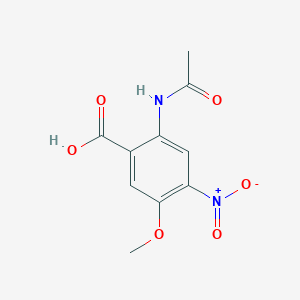
6-Formylnicotinonitrile
Vue d'ensemble
Description
6-Formylnicotinonitrile is a chemical compound with the CAS Number: 206201-64-1. It has a molecular weight of 132.12 and its IUPAC name is 6-formylnicotinonitrile .
Molecular Structure Analysis
The InChI code for 6-Formylnicotinonitrile is1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H . This indicates that the molecule is composed of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. Physical And Chemical Properties Analysis
6-Formylnicotinonitrile is a solid at room temperature. The molecular formula is C7H4N2O .Applications De Recherche Scientifique
Anti-inflammatory Applications
Derivatives of 6-formylnicotinonitrile, like 6‑formyl umbelliferone (6FU), have shown significant anti-inflammatory effects. Specifically, 6FU demonstrated the ability to inhibit chronic inflammatory processes and reduce the expression of pro-inflammatory genes in lipopolysaccharide (LPS)‑stimulated RAW 264.7 macrophages, indicating its potential as a candidate for developing agents against chronic inflammation (Kim et al., 2019).
Applications in Alzheimer's Disease Research
The structure related to 6-formylnicotinonitrile, such as the derivative used in the compound [18F]FDDNP, has been utilized in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients, aiding in the diagnostic assessment and monitoring of experimental treatments for the disease (Shoghi-Jadid et al., 2002).
Environmental and Material Science Applications
Compounds containing the 6-formylnicotinonitrile moiety have also found applications in environmental science and material science. For instance, studies involving the biodegradation and biotransformation of explosives have considered the biochemical pathways of nitramine degradation in microorganisms, which are essential for managing pollutants in the environment (Rylott et al., 2011).
Photodynamic Therapy
Furthermore, derivatives of 6-formylnicotinonitrile, such as 6-formylpterin (6FP) and its variants, have shown potential in photodynamic therapy (PDT) for cancer treatment. The ability of these compounds to produce singlet oxygen under UV-A radiation positions them as potential anti-cancer agents, especially after modifications that improve cell permeability (Yamada et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-formylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDMMMFMXWZSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612738 | |
| Record name | 6-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formylnicotinonitrile | |
CAS RN |
206201-64-1 | |
| Record name | 6-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-formylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














